
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one is a complex organic compound with the molecular formula C36H62O4 It is characterized by the presence of a long aliphatic chain and a phenolic group with three hydroxyl groups at positions 2, 4, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one typically involves the following steps:
Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through the hydroxylation of a suitable aromatic precursor.
Alkylation: The phenolic intermediate is then subjected to alkylation with a long-chain alkyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4,6-Trihydroxyphenyl)butan-1-one: A shorter-chain analog with similar phenolic properties.
1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one: A compound with a shorter aliphatic chain but similar structural features.
Propiedades
Número CAS |
870298-04-7 |
|---|---|
Fórmula molecular |
C36H62O4 |
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
1-(2,4,6-trihydroxyphenyl)triacont-24-en-1-one |
InChI |
InChI=1S/C36H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(38)36-34(39)30-32(37)31-35(36)40/h6-7,30-31,37,39-40H,2-5,8-29H2,1H3 |
Clave InChI |
ZZAYAFZFYJHIKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCCCCCCCCCCCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
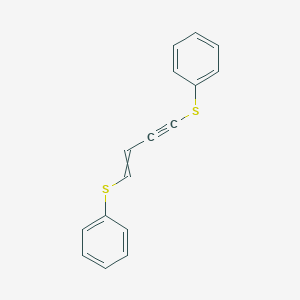
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
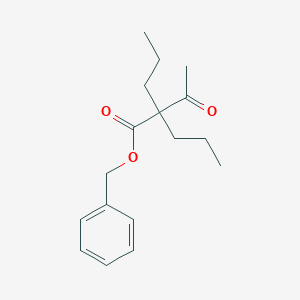

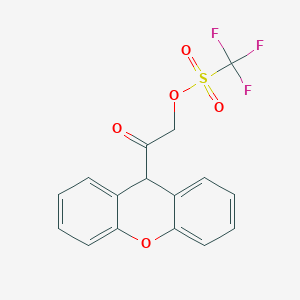
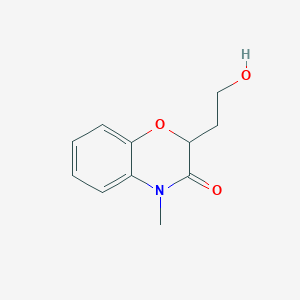
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
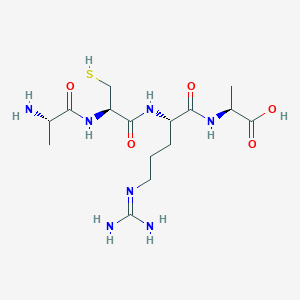
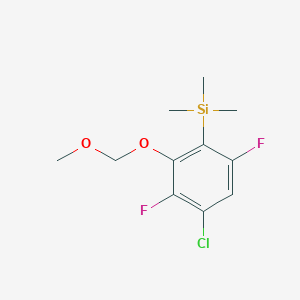
![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
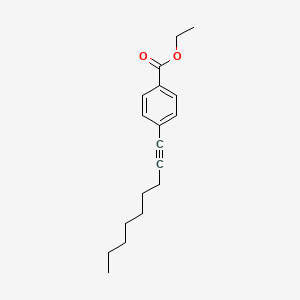
![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)
